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Compound of Interest

Compound Name:
N-(3-amino-2,6-

dimethylphenyl)acetamide

Cat. No.: B133627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted spectroscopic data for N-(3-
amino-2,6-dimethylphenyl)acetamide against experimentally obtained data for structurally

related analogs. This information is crucial for the characterization and quality control of this

compound in research and development settings.

Spectroscopic Data Comparison
Due to the limited availability of experimental spectra for N-(3-amino-2,6-
dimethylphenyl)acetamide, this guide utilizes predicted data from validated computational

models. These predictions are compared with the experimental data of two key analogs: N-

(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This

comparative approach allows for a robust interpretation of the spectroscopic features of the

target compound.

¹H NMR Data
Solvent: CDCl₃
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Compound Predicted/Experimental
Chemical Shift (δ) ppm,
Multiplicity, Integration,
Assignment

N-(3-amino-2,6-

dimethylphenyl)acetamide
Predicted

~7.0-7.2 (m, 2H, Ar-H), ~6.7

(br s, 1H, NH), ~3.7 (br s, 2H,

NH₂), 2.1-2.3 (s, 6H, 2 x Ar-

CH₃), 2.0-2.1 (s, 3H, COCH₃)

N-(2,6-

dimethylphenyl)acetamide
Experimental

7.09 (s, 3H, Ar-H), 2.22 (s, 6H,

2 x Ar-CH₃), 2.15 (s, 3H,

COCH₃)

2-Chloro-N-(2,6-

dimethylphenyl)acetamide
Experimental

7.15 (m, 3H, Ar-H), 4.25 (s, 2H,

CH₂Cl), 2.25 (s, 6H, 2 x Ar-

CH₃)[1]

¹³C NMR Data
Solvent: CDCl₃

Compound Predicted/Experimental
Chemical Shift (δ) ppm,
Assignment

N-(3-amino-2,6-

dimethylphenyl)acetamide
Predicted

~169 (C=O), ~145 (C-NH₂),

~135 (Ar-C), ~130 (Ar-C),

~128 (Ar-CH), ~125 (Ar-CH),

~118 (Ar-C), ~23 (COCH₃),

~18 (Ar-CH₃)

N-(2,6-

dimethylphenyl)acetamide
Experimental

168.9 (C=O), 135.5 (Ar-C),

128.4 (Ar-CH), 127.1 (Ar-C),

23.4 (COCH₃), 18.3 (Ar-CH₃)

2-Chloro-N-(2,6-

dimethylphenyl)acetamide
Experimental

164.5 (C=O), 135.1 (Ar-C),

132.4 (Ar-C), 128.7 (Ar-CH),

128.1 (Ar-CH), 43.1 (CH₂Cl),

18.3 (Ar-CH₃)[2]
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IR Data

Compound Predicted/Experimental
Key Peaks (cm⁻¹) and
Functional Group
Assignments

N-(3-amino-2,6-

dimethylphenyl)acetamide
Predicted

~3450-3300 (N-H stretch,

amine & amide), ~1660 (C=O

stretch, amide I), ~1550 (N-H

bend, amide II), ~1300 (C-N

stretch)

N-(2,6-

dimethylphenyl)acetamide
Experimental

3260 (N-H stretch), 1650 (C=O

stretch), 1535 (N-H bend)

2-Chloro-N-(2,6-

dimethylphenyl)acetamide
Experimental

3265 (N-H stretch), 1668 (C=O

stretch), 1540 (N-H bend), 770

(C-Cl stretch)[3]

Mass Spectrometry Data
Compound Predicted/Experimental m/z, Interpretation

N-(3-amino-2,6-

dimethylphenyl)acetamide
Predicted

M⁺ = 178. Fragment ions: [M-

COCH₃]⁺, [M-NH₂]⁺, [M-CH₃]⁺

N-(2,6-

dimethylphenyl)acetamide
Experimental

M⁺ = 163. Key fragment at m/z

121 ([M-COCH₂]⁺)[4]

2-Chloro-N-(2,6-

dimethylphenyl)acetamide
Experimental

M⁺ = 197/199 (isotope

pattern). Fragments

corresponding to loss of Cl,

CH₂Cl, and COCH₂Cl.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid

samples. Place a small amount of the powder directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's

molecular weight (e.g., m/z 40-300).

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm

the structure.

Visualizations
Chemical Structure and Numbering
Caption: Structure of N-(3-amino-2,6-dimethylphenyl)acetamide with atom numbering.
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Spectroscopic Data Interpretation Workflow

Sample Preparation

Data Acquisition
(NMR, IR, MS)

Data Processing

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation
& Comparison

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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